

"1-Chlorobenzo[e]pyrene CAS number and molecular structure"

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Compound of Interest

Compound Name: 1-Chlorobenzo[e]pyrene

Cat. No.: B15422480

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1-Chlorobenzo[e]pyrene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant interest to the scientific community due to their presence in the environment and their potential biological activity. Benzo[e]pyrene is a five-ring PAH that has been studied for its chemical properties and biological effects. Chlorinated derivatives of PAHs, such as **1-Chlorobenzo[e]pyrene**, are of particular interest as chlorination can alter the physicochemical and toxicological properties of the parent compound. This technical guide provides a summary of the available information on **1-Chlorobenzo[e]pyrene**, including its molecular structure, and discusses potential synthetic and analytical methodologies based on related compounds.

Molecular Structure and Identification

CAS Number: A specific CAS Registry Number for **1-Chlorobenzo[e]pyrene** could not be identified in a search of publicly available databases. The CAS number for the parent compound, Benzo[e]pyrene, is 192-97-2.^{[1][2][3][4][5]}

Molecular Structure: **1-Chlorobenzo[e]pyrene** consists of a benzo[e]pyrene core with a single chlorine atom substituted at the C1 position. The molecular formula is C₂₀H₁₁Cl.

Inferred Molecular Structure of **1-Chlorobenzo[e]pyrene**:

Caption: Molecular structure of **1-Chlorobenzo[e]pyrene**.

Physicochemical Properties

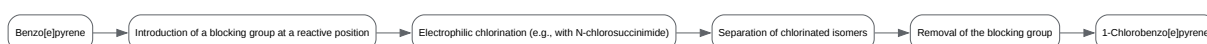
Specific experimental data for **1-Chlorobenzo[e]pyrene** are not readily available. The following table summarizes the known properties of the parent compound, Benzo[e]pyrene. It is anticipated that the addition of a chlorine atom would increase the molecular weight and may affect properties such as melting point, boiling point, and solubility.

| Property | Value for Benzo[e]pyrene | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₂₀ H ₁₂ | [1][2][4] |
| Molecular Weight | 252.31 g/mol | [1][2][3] |
| Melting Point | 177-180 °C | [5] |
| Boiling Point | Not available | |
| Appearance | Colorless crystals or white crystalline solid | [1] |
| Solubility | Poorly soluble in water | [6] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

While a specific synthesis for **1-Chlorobenzo[e]pyrene** has not been documented in the reviewed literature, a potential synthetic route can be proposed based on methodologies used for other halogenated PAHs. For instance, the synthesis of 1- and 3-fluorobenzo[a]pyrene has been achieved starting from 6-chlorobenzo[a]pyrene.[7] A similar strategy involving electrophilic chlorination of a suitable benzo[e]pyrene precursor could be envisioned.



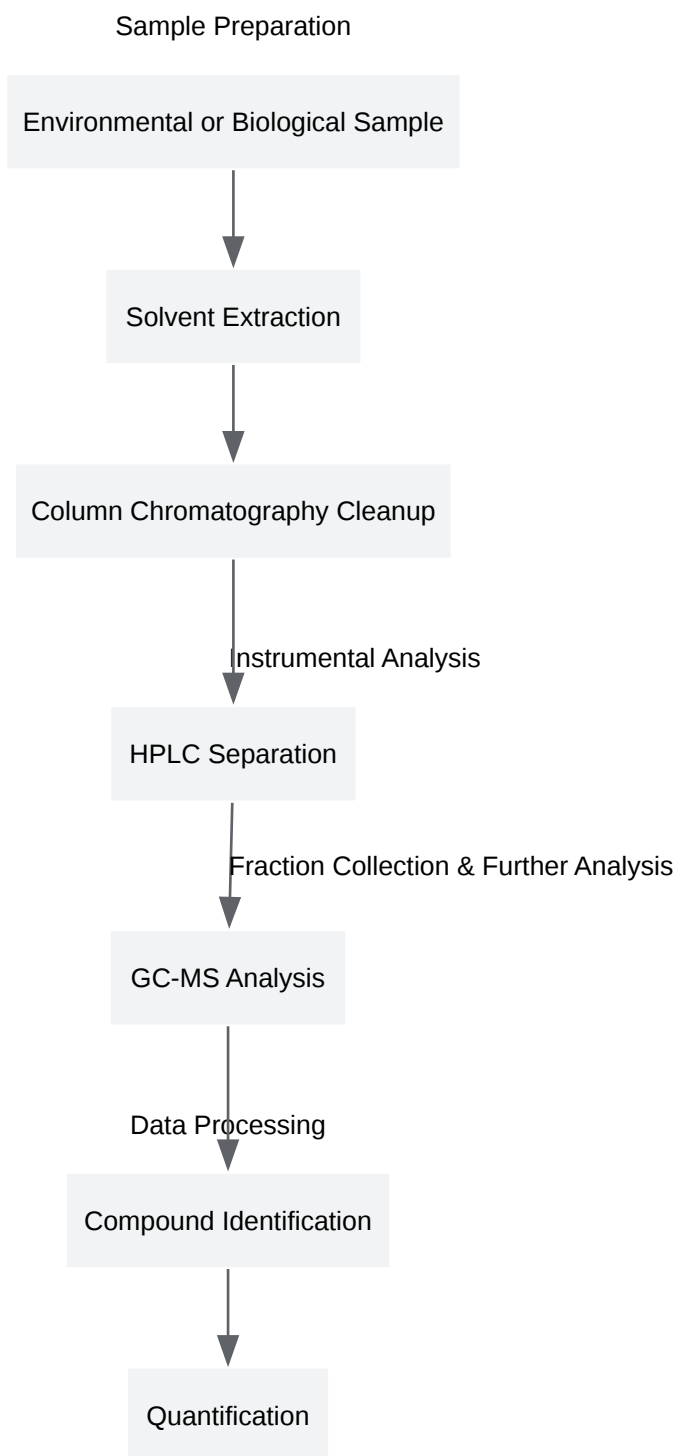
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Caption: Proposed synthetic workflow for **1-Chlorobenzo[e]pyrene**.

A key challenge in the synthesis of specific PAH isomers is controlling the regioselectivity of the halogenation reaction. The use of blocking groups and careful optimization of reaction conditions would be critical.

General Analytical Protocol

The analysis of chlorinated PAHs in complex mixtures typically requires a multi-step process involving extraction, cleanup, and instrumental analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and identification of PAH isomers.



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Caption: General analytical workflow for chlorinated PAHs.

Detailed Methodologies:

- Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction can be employed to isolate PAHs from the sample matrix.[\[8\]](#)
- Cleanup: Column chromatography using adsorbents like silica gel or alumina helps to remove interfering compounds.
- HPLC Analysis: Reversed-phase HPLC with a C18 column is commonly used for the separation of PAH isomers.[\[9\]](#)[\[10\]](#) UV and fluorescence detectors are often used for detection.
- GC-MS Analysis: Capillary GC coupled with a mass spectrometer provides high resolution and definitive identification based on mass spectra and retention times.[\[11\]](#)

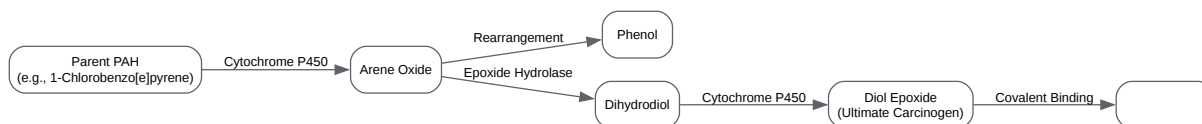
Potential Toxicity and Metabolism

The toxicological profile of **1-Chlorobenzo[e]pyrene** has not been specifically characterized. However, the toxicity of the parent compound, benzo[e]pyrene, and the general principles of PAH metabolism can provide insights into its potential biological effects.

Benzo[e]pyrene is listed as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans".[\[2\]](#) The carcinogenicity of PAHs is closely linked to their metabolic activation to reactive intermediates that can bind to DNA.

General Metabolic Pathway of PAHs

The metabolism of PAHs is primarily carried out by cytochrome P450 enzymes, which introduce oxygen atoms into the aromatic ring system to form epoxides. These epoxides can then be further metabolized by epoxide hydrolase to form dihydrodiols, or they can rearrange to form phenols. The dihydrodiols can be further oxidized by cytochrome P450s to form highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites.



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Caption: Generalized metabolic activation pathway of PAHs.

The position of the chlorine atom on the benzo[e]pyrene ring system would likely influence the sites of metabolic oxidation and could potentially alter the toxicological profile of the molecule compared to the parent compound. Further research is needed to elucidate the specific metabolic pathways and biological effects of **1-Chlorobenzo[e]pyrene**.

Conclusion

1-Chlorobenzo[e]pyrene is a chlorinated derivative of the polycyclic aromatic hydrocarbon benzo[e]pyrene. While specific data on its physicochemical properties, synthesis, and toxicity are limited in the public domain, this guide provides a foundational understanding based on the known characteristics of its parent compound and related chlorinated PAHs. The proposed synthetic and analytical workflows offer a starting point for researchers interested in further investigating this compound. Given the potential for altered biological activity upon chlorination, further studies are warranted to fully characterize **1-Chlorobenzo[e]pyrene** and its potential impact on human health and the environment.

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